molecular formula C7H3FN2OS B2499663 5-Fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carbaldehyde CAS No. 2470435-43-7

5-Fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carbaldehyde

Cat. No.: B2499663
CAS No.: 2470435-43-7
M. Wt: 182.17
InChI Key: MSTXGGKEXNMJJD-UHFFFAOYSA-N
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Description

5-Fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carbaldehyde is a heterocyclic compound that has garnered significant interest in various fields of research and industry due to its unique physical and chemical properties. This compound is characterized by a fused ring system containing both thiazole and pyridine moieties, with a fluorine atom and an aldehyde functional group attached to the structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carbaldehyde typically involves multi-step reactions starting from commercially available substances. . The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include:

  • Carboxylic acids from oxidation.
  • Primary alcohols from reduction.
  • Various substituted derivatives from nucleophilic substitution reactions.

Scientific Research Applications

5-Fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carbaldehyde has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a probe in biochemical assays to study enzyme interactions and inhibition.

    Medicine: This compound is investigated for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes like phosphoinositide 3-kinase (PI3K).

    Industry: It is utilized in the development of new materials with unique properties, such as advanced polymers and catalysts.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[5,4-b]pyridine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Thiazole derivatives: Compounds with a thiazole ring but lacking the pyridine moiety.

    Pyridine derivatives: Compounds with a pyridine ring but lacking the thiazole moiety.

Uniqueness

5-Fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carbaldehyde is unique due to the presence of both thiazole and pyridine rings, along with the fluorine and aldehyde functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FN2OS/c8-5-2-1-4-7(10-5)12-6(3-11)9-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTXGGKEXNMJJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1N=C(S2)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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